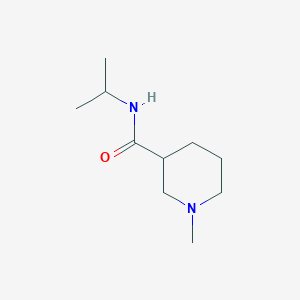

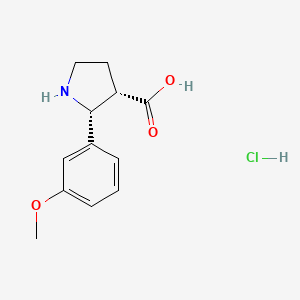

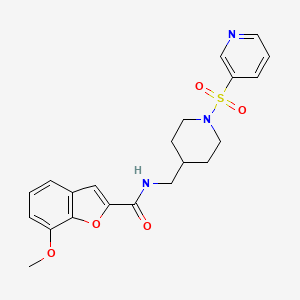

N-Isopropyl-1-methylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Isopropyl-1-methylpiperidine-3-carboxamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving this compound are not directly available from the search results.Scientific Research Applications

Carboxamide-Pyridine N-oxide Heterosynthon in Crystal Engineering

Research has shown the assembly of novel carboxamide-pyridine N-oxide synthons via N-H...O- hydrogen bonding and C-H...O interactions. These synthons are utilized in creating triple helix architectures and synthesizing cocrystals of barbiturate drugs, demonstrating the application in crystal engineering and pharmaceutical cocrystal formation (L. Reddy, N. Babu, A. Nangia, 2006).

Catalytic Coupling in Organic Synthesis

Another study illustrates the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives with Grignard reagents under a cobalt catalyst, showcasing the method's utility in the selective synthesis of mono- and dialkylated products. This process highlights the role of N-isopropylcarboxamide derivatives in facilitating organic synthesis via directed C-H bond activation (Quan Chen, L. Ilies, N. Yoshikai, E. Nakamura, 2011).

Drug Delivery and Bioengineering Applications

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been extensively studied for its applications in drug delivery systems. Controlled, room-temperature polymerization techniques for N-isopropylacrylamide have been developed, leading to advancements in the synthesis of polymers for biomedical applications, including controlled drug release (A. Convertine, N. Ayres, C. Scales, A. Lowe, C. McCORMICK, 2004).

Cell Detachment and Tissue Engineering

Poly(N-isopropyl acrylamide) substrates are utilized for the nondestructive release of biological cells and proteins, facilitating studies on the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids. These applications are crucial for advancements in tissue transplantation and bioengineering (M. Cooperstein, H. Canavan, 2010).

Transformation of Esters to Primary Amides

Magnesium nitride serves as a convenient source of ammonia for the transformation of various esters to their corresponding carboxamides, showcasing a practical application in the synthesis of primary amides from esters, which is vital for pharmaceutical and synthetic organic chemistry (G. Veitch, K. Bridgwood, S. Ley, 2008).

Mechanism of Action

Target of Action

The primary target of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft .

Mode of Action

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide acts as a potent inhibitor of GlyT1 .

Biochemical Pathways

The increased concentration of glycine in the synaptic cleft enhances the activation of N-methyl-D-aspartate receptors (NMDARs) . NMDARs are ionotropic glutamate receptors that play key roles in synaptic plasticity and memory function .

Pharmacokinetics

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide exhibits a favorable pharmacokinetics profile .

Result of Action

The inhibition of GlyT1 and the subsequent increase in glycine concentrations lead to enhanced activation of NMDARs . This can result in improved cognitive function and has potential therapeutic effects for conditions such as schizophrenia .

Action Environment

The action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may exhibit potent inhibitory activity .

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Properties

IUPAC Name |

1-methyl-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)11-10(13)9-5-4-6-12(3)7-9/h8-9H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLLCQUPVKEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

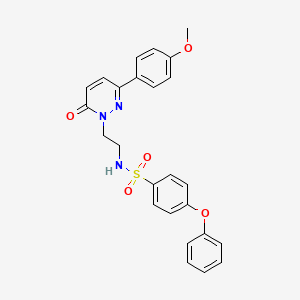

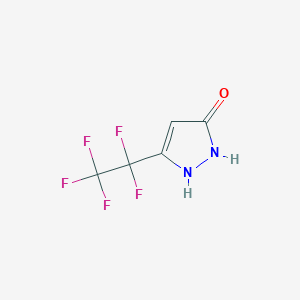

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

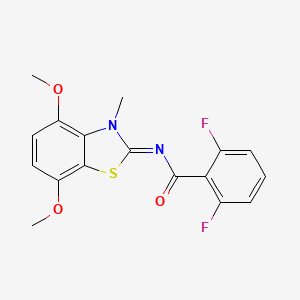

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

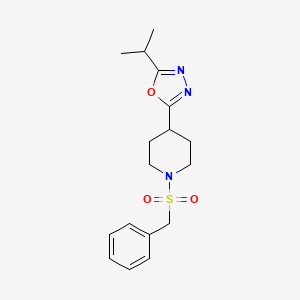

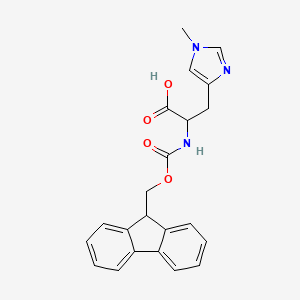

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)

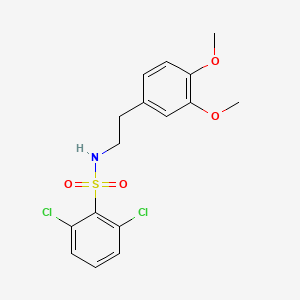

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)